molecular formula C12H18O3 B3050284 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol CAS No. 24793-83-7

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Cat. No. B3050284
CAS RN: 24793-83-7
M. Wt: 210.27 g/mol
InChI Key: OOOBGQWSBZYULR-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol” is a complex organic molecule. The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “2,2-dimethylpropane-1,3-diol” part suggests a propane structure with two methyl groups and two alcohol groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Friedel-Crafts acylation, reduction reactions, and others .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using Density Functional Theory (DFT) calculations, which provide information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals play a key role in determining how a molecule will react with other substances .


Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds have been analyzed using various techniques. These properties can include solubility, density, melting point, boiling point, and others .

Scientific Research Applications

Thermal Behavior in Lignin Model Compounds

Research conducted by Kuroda et al. (2007) examined the thermal behavior of lignin model compounds, including 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. They found that these compounds underwent pyrolysis, leading to the formation of various products like benzaldehydes and phenylethanals, providing insights into the thermal degradation of lignin in wood and related materials (Kuroda, Ashitani, Fujita, & Hattori, 2007).

Synthesis of Complex Organic Compounds

Collins and Jacobs (1986) reported the synthesis of complex organic molecules, including derivatives of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work highlighted methods for creating new chemical structures, potentially useful in various chemical applications (Collins & Jacobs, 1986).

Metabolism in Biological Systems

The metabolism of compounds structurally similar to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol in biological systems was studied by Coats, Metcalf, and Kapoor (1974). They observed the O-demethylation process and its biological implications, providing a basis for understanding how similar compounds are processed in living organisms (Coats, Metcalf, & Kapoor, 1974).

Asymmetric Synthesis Applications

Jung, Ho, and Kim (2000) explored the use of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol in asymmetric synthesis, demonstrating its utility in creating chiral compounds. This research contributes to the field of stereoselective synthesis, which is crucial in pharmaceuticals and other areas (Jung, Ho, & Kim, 2000).

In Chemical Synthesis and Analysis

Research by Yoshioka et al. (1991) involved the photochemical reaction of compounds similar to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol, leading to the formation of complex organic structures. Their findings are relevant in the context of chemical synthesis and the study of reaction mechanisms (Yoshioka, Nishizawa, Arai, & Hasegawa, 1991).

Role in Lignin Decomposition

Imai et al. (2007) investigated the beta-O-4 bond cleavage in phenolic lignin model compounds, which are structurally related to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This research sheds light on the decomposition processes of lignin, a key component in plant biomass (Imai, Yokoyama, Matsumoto, & Meshitsuka, 2007).

In Catalysis and Material Science

Aluri, Jones, Dix, and Heinicke (2014) explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a compound structurally similar to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This research contributes to the development of new catalytic materials and ligands in chemistry (Aluri, Jones, Dix, & Heinicke, 2014).

Safety And Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. They may be harmful if swallowed, in contact with skin, or if inhaled. Protective equipment should be worn when handling these compounds .

Future Directions

While specific future directions for this compound were not found, research into similar compounds is ongoing. This includes studies into their synthesis, properties, and potential applications .

properties

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-4-6-10(15-3)7-5-9/h4-7,11,13-14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOBGQWSBZYULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290880
Record name 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol

CAS RN

24793-83-7
Record name NSC71594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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